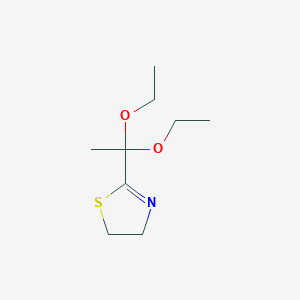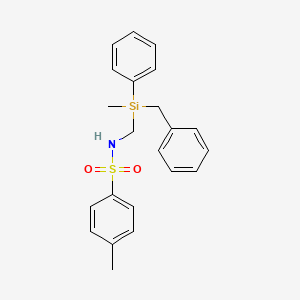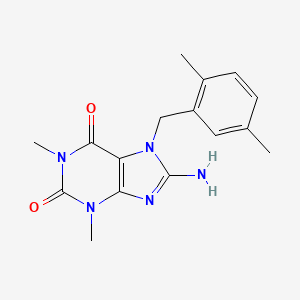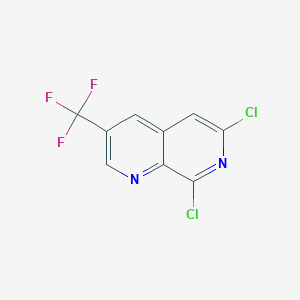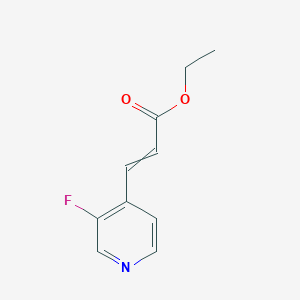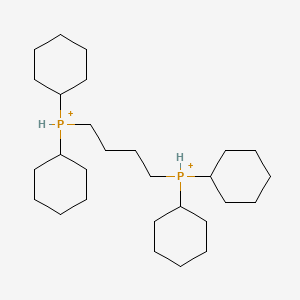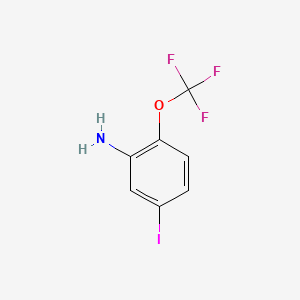![molecular formula C14H11IN2 B14777614 3-Iodo-5-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14777614.png)
3-Iodo-5-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-5-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features both pyrrole and pyridine rings in its structure
Méthodes De Préparation
The synthesis of 3-Iodo-5-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine can be achieved through several routes. One common method involves the iodination of pyrrole derivatives. The process typically includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, dehydrogenation, iodination, and aromatization . The reaction conditions often require specific oxidants and additives to achieve the desired selectivity and yield.
Analyse Des Réactions Chimiques
3-Iodo-5-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The pyrrole and pyridine rings can undergo cyclization reactions to form more complex structures.
Common reagents used in these reactions include organoboron reagents, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Iodo-5-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-Iodo-5-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
3-Iodo-5-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds such as:
3-Iodopyrroles: These compounds share the pyrrole ring and iodine substituent but differ in their additional substituents and overall structure.
Pyrazolo[3,4-b]pyridines: These compounds have a similar fused ring system but differ in the specific atoms and substituents present.
The uniqueness of this compound lies in its specific substitution pattern and the combination of pyrrole and pyridine rings, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H11IN2 |
|---|---|
Poids moléculaire |
334.15 g/mol |
Nom IUPAC |
3-iodo-5-(3-methylphenyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H11IN2/c1-9-3-2-4-10(5-9)11-6-12-13(15)8-17-14(12)16-7-11/h2-8H,1H3,(H,16,17) |
Clé InChI |
OHJYJFIBLUQQFH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=CC3=C(NC=C3I)N=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


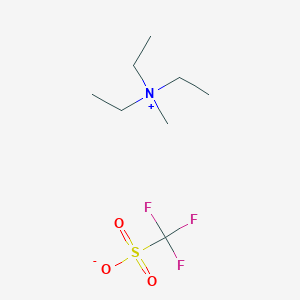
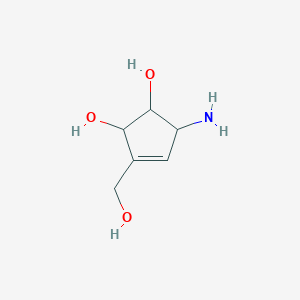

![3-[2-[1-amino-2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14777549.png)
![methyl 4-[4-(4-methoxycarbonylphenyl)-2,5-dipropoxyphenyl]benzoate](/img/structure/B14777553.png)
